molecular formula C11H7ClN2S B4922393 6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazole

6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazole

Cat. No.: B4922393
M. Wt: 234.71 g/mol
InChI Key: OEJBLGKLCKYXSU-UHFFFAOYSA-N
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Description

6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is part of the imidazo[2,1-b][1,3]thiazole family, which is known for its wide range of pharmacological properties, including anticancer, antifungal, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazole typically involves a multi-step process. One common method includes the cyclization of 2-aminothiazole with 2-chlorobenzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of ionic liquids as solvents has also been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazole is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. The presence of the 2-chlorophenyl group enhances its ability to interact with molecular targets, making it a more potent compound in various biological assays .

Properties

IUPAC Name

6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2S/c12-9-4-2-1-3-8(9)10-7-14-5-6-15-11(14)13-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJBLGKLCKYXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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